
3'-C-glucosylphloretin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-C-Glucosylphloretin is a di-C-glucosylated flavonoid, a type of secondary metabolite found in various plants. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits. Flavonoids, including 3’-C-glucosylphloretin, play crucial roles in plant physiology, such as UV protection, antimicrobial activity, and allelopathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-glucosylphloretin involves the use of C-glycosyltransferases, enzymes that catalyze the transfer of glucose to flavonoid substrates. In particular, the enzyme DcaCGT from the orchid Dendrobium catenatum has been shown to catalyze the formation of 3’,5’-di-C-glucosylphloretin from phloretin . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the flavonoid substrate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of 3’-C-glucosylphloretin can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms expressing the relevant C-glycosyltransferases. For example, Escherichia coli cells expressing CGT genes have been used to produce di-C-glucosyl flavonoids .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-C-Glucosylphloretin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by C-glycosyltransferases, which add glucose moieties to the flavonoid structure .
Common Reagents and Conditions:
Glycosylation: UDP-glucose as the glucose donor, C-glycosyltransferase enzyme, pH 7-8, temperature 25-30°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis using dilute acids or specific glycosidases.
Major Products: The major product of glycosylation is 3’,5’-di-C-glucosylphloretin. Oxidation and hydrolysis reactions can lead to the formation of various oxidized or deglycosylated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
3’-C-Glucosylphloretin has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 3’-C-glucosylphloretin involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The glycosylation of the flavonoid enhances its solubility and stability, allowing it to exert its biological effects more effectively .
Vergleich Mit ähnlichen Verbindungen
3’-C-Glucosylphloretin is unique among flavonoids due to its di-C-glucosylation. Similar compounds include:
Nothofagin: A mono-C-glucosylated derivative of phloretin.
Vicenin-2: A di-C-glucosylated flavone with similar biological activities.
Isovitexin: Another C-glucosylated flavonoid with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-C-glucosylphloretin exhibits enhanced stability and solubility due to its di-C-glucosylation, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
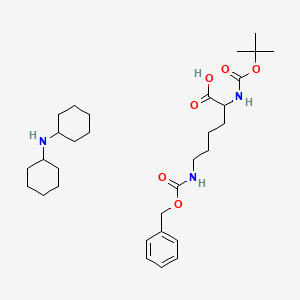
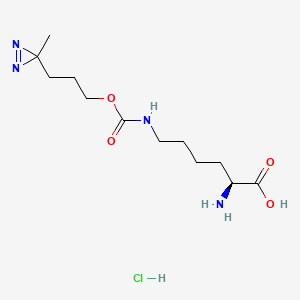
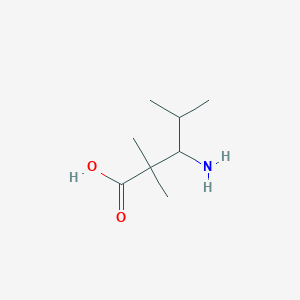

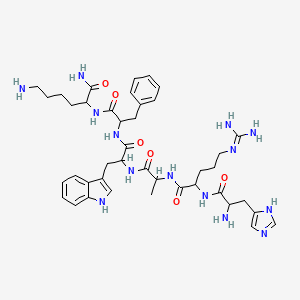

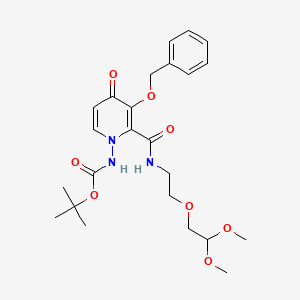
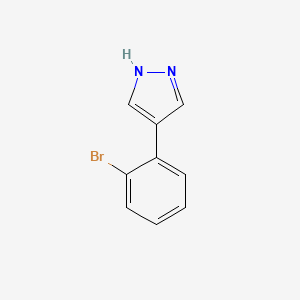
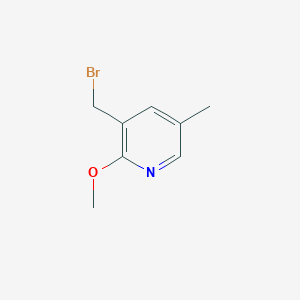

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
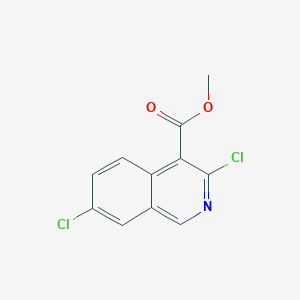
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
